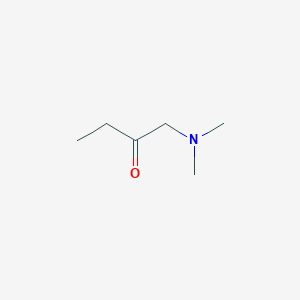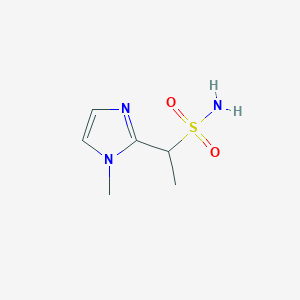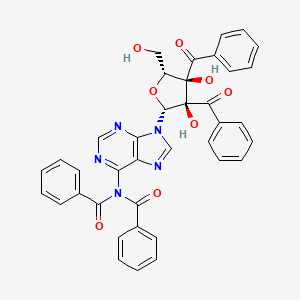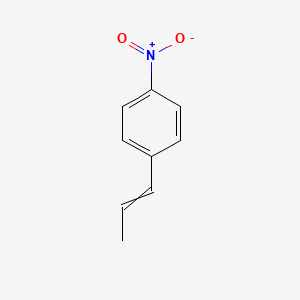![molecular formula C8H6F2N2 B13966065 1H-Pyrrolo[2,3-b]pyridine, 6-(difluoromethyl)-](/img/structure/B13966065.png)
1H-Pyrrolo[2,3-b]pyridine, 6-(difluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered significant attention in the fields of medicinal and agricultural chemistry. The incorporation of fluorinated moieties, such as the difluoromethyl group, into bioactive compounds can enhance their lipophilicity, bioavailability, and metabolic stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be achieved through various methods. One common approach involves the direct C-H difluoromethylation of pyridines using difluoromethylation reagents. This process can be carried out under mild conditions, allowing for the late-stage difluoromethylation of pyridine-containing drugs . Another method involves the use of ethyl bromodifluoroacetate as a fluorine source, followed by in situ hydrolysis of the ester and decarboxylation .
Industrial Production Methods
Industrial production of difluoromethylated pyridines often relies on metal-catalyzed cross-coupling reactions and radical processes. These methods are efficient and can be scaled up for large-scale production. The use of novel difluorocarbene reagents has also streamlined the production process, making it more cost-effective and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyridine oxides, while substitution reactions can produce a variety of functionalized pyridines .
Applications De Recherche Scientifique
6-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioisostere in drug design.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 6-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors through hydrogen bonding. This interaction can modulate the biological activity of the compound, making it a valuable tool in drug discovery .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Difluoromethylpyridine: Used as a bioisosteric replacement of pyridine-N-oxide.
3-Difluoromethylpyridine: Similar in structure but differs in the position of the difluoromethyl group.
4-Difluoromethylpyridine: Another structural isomer with different chemical properties.
Uniqueness
6-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific structure, which allows for distinct interactions with biological targets. Its difluoromethyl group provides unique physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C8H6F2N2 |
|---|---|
Poids moléculaire |
168.14 g/mol |
Nom IUPAC |
6-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6F2N2/c9-7(10)6-2-1-5-3-4-11-8(5)12-6/h1-4,7H,(H,11,12) |
Clé InChI |
VRNYFFXGFATNRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C1C=CN2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(R)-1-(benzo[d]oxazol-2-yl)pyrrolidin-3-ol](/img/structure/B13966050.png)
![(2R)-4-amino-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid](/img/structure/B13966059.png)
